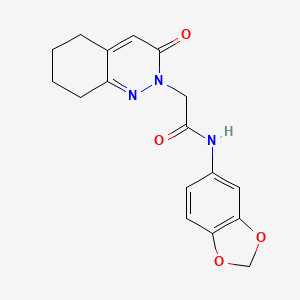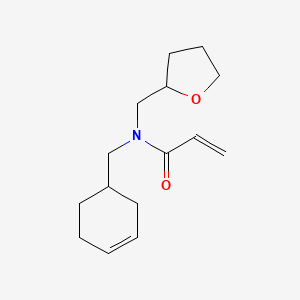![molecular formula C32H25Cl2NO5 B11038044 (1E)-8-chloro-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038044.png)
(1E)-8-chloro-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-8-chloro-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including chloro, methoxy, and oxo groups, which contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-chloro-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic synthesis. The process may start with the preparation of the chromen-3-yl intermediate, followed by the formation of the pyrroloquinoline core. Key steps include:
Formation of the Chromen-3-yl Intermediate: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromen-3-yl moiety.
Construction of the Pyrroloquinoline Core: This involves cyclization reactions, often using catalysts or specific reaction conditions to ensure the formation of the desired ring structure.
Final Assembly: The final step includes the coupling of the chromen-3-yl intermediate with the pyrroloquinoline core, followed by purification and characterization of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxo groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of drugs with improved efficacy and safety profiles.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties may offer advantages in specific industrial applications, such as in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of (1E)-8-chloro-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets in biological systems. The compound’s structural features allow it to bind to specific proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-8-chloro-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and development.
Conclusion
This compound is a complex and versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies on its synthesis, reactions, and applications could lead to new discoveries and innovations.
Properties
Molecular Formula |
C32H25Cl2NO5 |
|---|---|
Molecular Weight |
574.4 g/mol |
IUPAC Name |
(3E)-6-chloro-9-(4-chlorophenyl)-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethylidene]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C32H25Cl2NO5/c1-31(2)16-32(3,18-8-10-19(33)11-9-18)24-14-20(34)13-21-22(29(37)35(31)27(21)24)15-25(36)23-12-17-6-5-7-26(39-4)28(17)40-30(23)38/h5-15H,16H2,1-4H3/b22-15+ |
InChI Key |
XQFADBIUAHCXDU-PXLXIMEGSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)Cl)(C)C6=CC=C(C=C6)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)Cl)(C)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,7-Tetramethyl-6-[2-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11037961.png)



![4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037985.png)
![4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037998.png)
![N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide](/img/structure/B11038002.png)
![4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11038009.png)

![3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11038015.png)

![N-benzyl-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11038025.png)
![methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11038037.png)
![[6-(7-amino-5-phenylimidazo[1,5-b]pyridazin-4-yl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11038040.png)
